

Solubility of 2-Butoxy-5-methylphenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Butoxy-5-methylphenylboronic acid

Cat. No.: B1273574

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **2-Butoxy-5-methylphenylboronic Acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxy-5-methylphenylboronic acid is an important organoboron compound utilized as a versatile building block in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^{[1][2]} This reaction is a cornerstone in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.^{[3][4]} Understanding the solubility of this reagent in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating solutions for screening and synthesis.

While specific quantitative solubility data for **2-butoxy-5-methylphenylboronic acid** is not extensively available in public literature, this guide provides a comprehensive framework based on data from structurally analogous compounds. The principles and methodologies described herein are directly applicable for determining the solubility of the title compound and for predicting its behavior in common organic solvents.

Factors Influencing the Solubility of Phenylboronic Acids

The solubility of phenylboronic acids is governed by a combination of factors related to both the solute and the solvent:

- **Substituent Effects:** The nature and position of substituents on the phenyl ring significantly impact solubility. The introduction of an alkoxy group, such as the butoxy group in the target compound, generally increases solubility in most organic solvents compared to the parent phenylboronic acid.^[5] The methyl group further contributes to this trend.
- **Solvent Polarity:** Phenylboronic acids generally exhibit higher solubility in polar organic solvents.^[6] Ethers and ketones are often excellent solvents for this class of compounds, while solubility is typically very low in nonpolar hydrocarbon solvents.^{[7][8]}
- **Intermolecular Forces:** The presence of hydroxyl groups on the boronic acid moiety allows for hydrogen bonding. Solvents that can act as hydrogen bond acceptors (e.g., ethers, ketones) can effectively solvate the molecule, enhancing solubility.
- **Boroxine Formation:** A key characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines.^[8] This equilibrium between the acid and its boroxine form can be influenced by the solvent and temperature, which can complicate solubility measurements.^[7]

Quantitative Solubility Data for Phenylboronic Acid Analogs

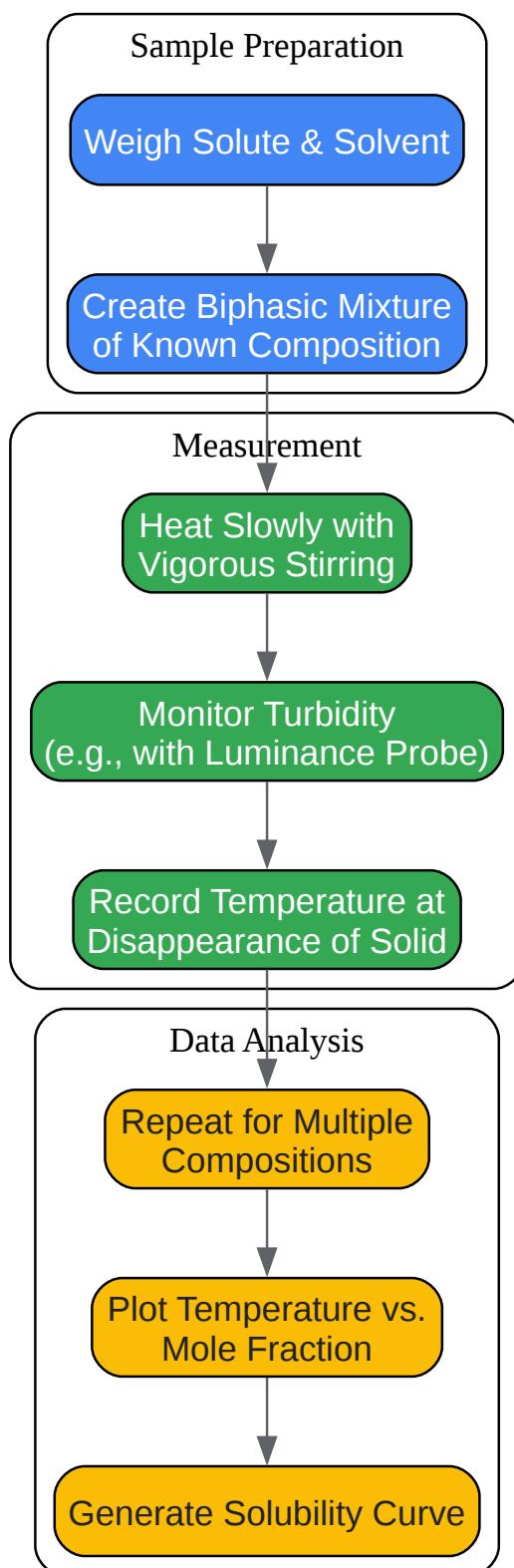
To provide a quantitative perspective, the following tables summarize the experimentally determined solubility for isomers of isobutoxyphenylboronic acid, which are close structural analogs of **2-butoxy-5-methylphenylboronic acid**. The data is presented as the mole fraction (x) of the solute at saturation in various organic solvents at different temperatures. This information serves as a valuable proxy for estimating the solubility of the target compound.

Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents^{[5][9]}

Solvent	Temperature (K)	ortho- Isobutoxyphenylboronic Acid (Mole Fraction, x)	meta- Isobutoxyphenylboronic Acid (Mole Fraction, x)	para- Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform	293.15	0.045	0.008	0.006
303.15	0.075	0.014	0.011	
313.15	0.120	0.024	0.019	
323.15	0.185	0.041	0.032	
3-Pentanone	293.15	0.135	0.028	0.022
303.15	0.190	0.045	0.036	
313.15	0.260	0.070	0.057	
323.15	0.350	0.105	0.088	
Acetone	293.15	0.150	0.040	0.032
303.15	0.210	0.062	0.051	
313.15	0.285	0.092	0.075	
323.15	0.380	0.130	0.108	
Dipropyl Ether	293.15	0.125	0.015	0.012
303.15	0.175	0.025	0.020	
313.15	0.240	0.040	0.032	
323.15	0.320	0.060	0.050	
Methylcyclohexane	293.15	0.003	0.001	< 0.001
303.15	0.005	0.002	0.001	
313.15	0.009	0.003	0.002	
323.15	0.015	0.005	0.004	

Data sourced from studies on isobutoxyphenylboronic acids, which provide a strong indication of the expected solubility behavior for **2-butoxy-5-methylphenylboronic acid**.

Experimental Protocols for Solubility Determination


The following are detailed methodologies for experimentally determining the solubility of **2-butoxy-5-methylphenylboronic acid** in organic solvents.

Protocol 1: Dynamic (Synthetic) Method for Solubility Determination

This method is widely used for determining the solubility of boronic acids and involves identifying the temperature at which a solid-liquid equilibrium is achieved for a sample of known composition.[\[5\]](#)[\[7\]](#)

Methodology:

- Sample Preparation: Prepare a series of biphasic samples with known compositions of **2-butoxy-5-methylphenylboronic acid** and the desired organic solvent in sealed vials. The mole fraction of the solute should be accurately determined (e.g., to 0.0002).
- Heating and Observation: Place the vial in a temperature-controlled apparatus. Heat the sample at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously.
- Equilibrium Point Detection: Continuously monitor the sample's turbidity. The solid-liquid equilibrium point is defined as the temperature at which the last solid particles disappear, resulting in a clear solution. This can be determined visually or, more accurately, by measuring the intensity of a light beam passing through the sample with a luminance probe. [\[8\]](#)[\[10\]](#)
- Data Collection: Record the temperature at which the solution becomes clear. This temperature corresponds to the saturation temperature for that specific mole fraction.
- Solubility Curve Generation: Repeat the procedure for samples with different compositions to generate a solubility curve (temperature vs. mole fraction).

[Click to download full resolution via product page](#)

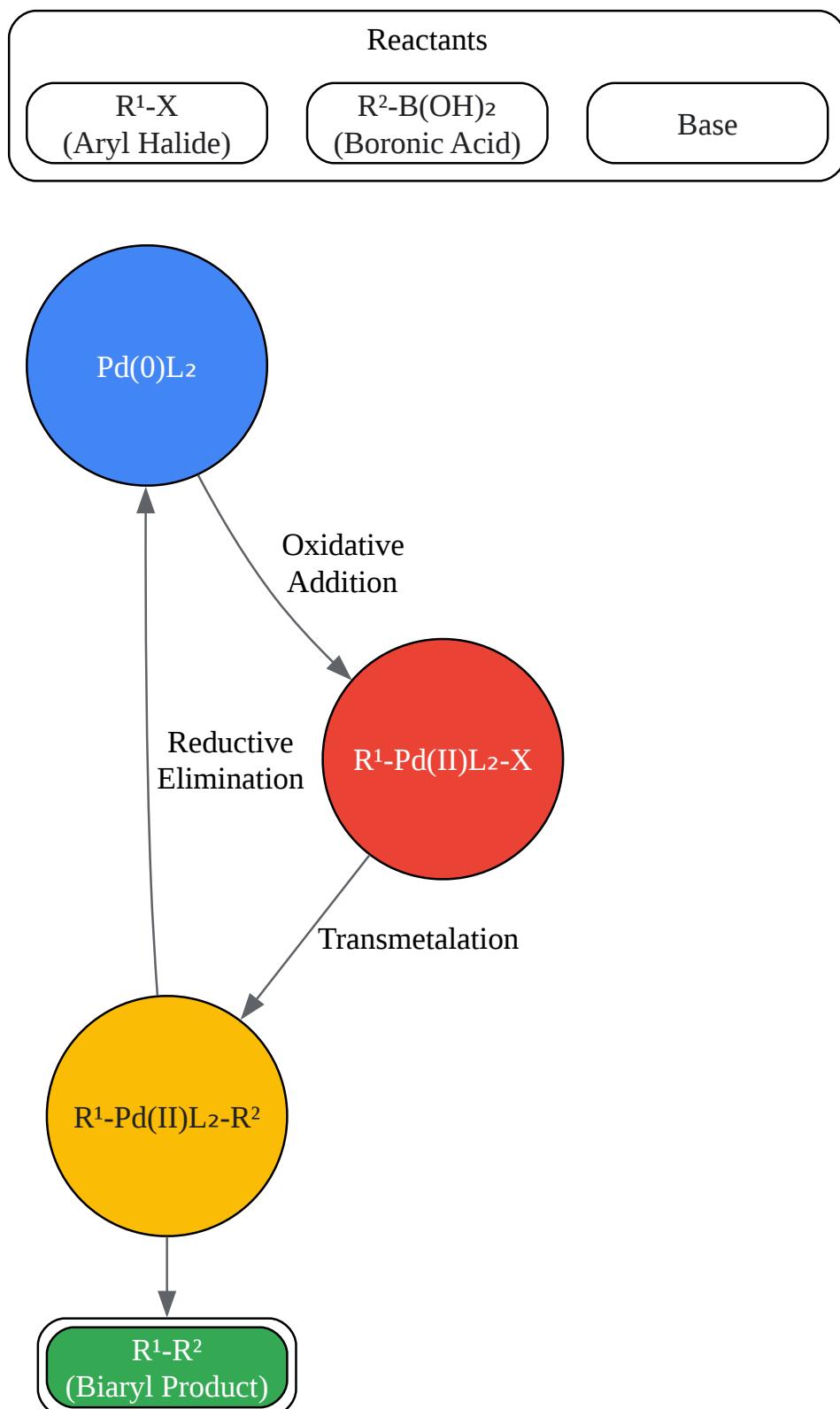
Caption: Workflow for the Dynamic Solubility Determination Method.

Protocol 2: Thermodynamic (Shake-Flask) Method

This classic method determines the equilibrium solubility at a constant temperature and is considered the gold standard for thermodynamic solubility.[\[11\]](#)

Methodology:

- Sample Preparation: Add an excess amount of solid **2-butoxy-5-methylphenylboronic acid** to a series of vials, each containing a known volume of a different organic solvent.
- Equilibration: Seal the vials securely and agitate them (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is critical that excess, undissolved solid remains at the end of this period.
- Phase Separation: Cease agitation and allow the vials to stand at the same constant temperature until the excess solid has fully settled. Alternatively, centrifuge the samples to pellet the solid.
- Sample Extraction: Carefully withdraw an aliquot of the clear supernatant from each vial.
- Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved boronic acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Data Analysis: Prepare a calibration curve using standards of known concentrations. Use the calibration curve to calculate the concentration of the boronic acid in the saturated supernatant, which represents its thermodynamic solubility in that solvent at that temperature.


Application in Synthesis: The Suzuki-Miyaura Coupling

2-Butoxy-5-methylphenylboronic acid is an ideal candidate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a process fundamental to drug discovery and materials

science.[1][12] The reaction typically involves a palladium catalyst, a base, and the coupling of the boronic acid with an aryl or vinyl halide/triflate.

General Experimental Protocol for Suzuki-Miyaura Coupling

- Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), **2-butoxy-5-methylphenylboronic acid** (1.2-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq), and a base (e.g., K_2CO_3 or CsF , 2.0 eq).[2][13]
- Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1). The solubility of the boronic acid is crucial for ensuring a homogeneous reaction mixture.
- Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the mixture with stirring to the desired temperature (e.g., 85-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
- Workup: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

[Click to download full resolution via product page](#)

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. organic-synthesis.com [organic-synthesis.com]
- To cite this document: BenchChem. [Solubility of 2-Butoxy-5-methylphenylboronic acid in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273574#solubility-of-2-butoxy-5-methylphenylboronic-acid-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com